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Compound of Interest

Compound Name: Onvansertib

Cat. No.: B609756

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing adverse events (AEs) observed
in clinical trials of Onvansertib, with a focus on recommended dose adjustments. The
information is compiled from published data from clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with Onvansertib?

Al: In clinical trials of Onvansertib in combination with FOLFIRI and bevacizumab, the most
frequently reported treatment-emergent adverse events (TEAES) of any grade include fatigue,
neutropenia, nausea, diarrhea, and stomatitis. Grade 3 and 4 TEAEs are also observed, with
neutropenia being the most common.[1]

Q2: Are there established dose levels for Onvansertib in clinical trials?

A2: Yes, Onvansertib has been evaluated at various dose levels in clinical trials. In a phase 1b
study for metastatic colorectal cancer (MCRC), dose escalation proceeded through 12 mg/m?,
15 mg/m?, and 18 mg/m2.[2] The recommended Phase 2 dose (RP2D) in combination with
FOLFIRI and bevacizumab was established at 15 mg/m2 administered on days 1-5 and 15-19
of a 28-day cycle.[2][3] In a different trial for first-line treatment of RAS-mutated mCRC,
Onvansertib was evaluated at 20 mg and 30 mg doses in combination with standard-of-care
chemotherapy and bevacizumab.[4][5][6]
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Q3: What is the general approach to managing adverse events during Onvansertib treatment?

A3: The management of adverse events, particularly Grade 3 or 4 toxicities, typically involves a
combination of dose interruption, dose delay, and supportive care.[7] For neutropenia,
management strategies have included the addition of growth factor support and the removal of
the 5-FU bolus from the FOLFIRI regimen.[3] Treatment modifications or delays are based on
the resolution of the toxicity from the previous cycle.[7]

Troubleshooting Guide: Dose Adjustments for
Specific Adverse Events

While a specific, publicly available dose reduction schedule for Onvansertib is not detailed in
the reviewed literature, the following guidance is based on the management strategies reported
in clinical trials.

Hematological Toxicities

Neutropenia is the most common dose-limiting toxicity.

Table 1: Summary of Dosing and High-Grade Neutropenia in Key Onvansertib Trials

o ) . Combination Rate of Grade 3/4
Clinical Trial Onvansertib Dose ] ]
Regimen Neutropenia
Dose-limiting toxicities
observed, including
Grade 4 neutropenia
FOLFIRI +
Phase 1b (mCRC) 12, 15, 18 mg/m?2 ) at 15 mg/m2 and 18
Bevacizumab
mg/mz, and Grade 4
febrile neutropenia at
12 mg/m2.[2]
FOLFIRI + Grade 3: 35.8%,
Phase 2 (mCRC) 15 mg/m2 (RP2D) )
Bevacizumab Grade 4: 5.7%[1]

Management of Neutropenia:
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o Grade 3-4 Neutropenia: The primary management strategy reported is the modification of the
accompanying chemotherapy, specifically the discontinuation of the 5-fluorouracil (5-FU)
bolus in subsequent cycles of FOLFIRI. The use of granulocyte colony-stimulating factor (G-
CSF) is also a reported supportive care measure.

e Onvansertib Dose Modification: While not explicitly detailed with specific dose levels,
temporary interruption of Onvansertib dosing is a potential course of action until the adverse
event resolves. The decision to restart Onvansertib, and at what dose, should be based on
clinical judgment and the resolution of the toxicity.

Non-Hematological Toxicities
Other reported Grade 3 or higher adverse events include hypertension, diarrhea, and nausea.

Management of Non-Hematological Toxicities:

o Grade 3-4 Non-Hematological Toxicities: A temporary interruption of Onvansertib is
recommended until the toxicity resolves to Grade 1 or baseline.

» Re-initiation of Dosing: Upon resolution of the toxicity, a clinical decision should be made
regarding re-challenging with Onvansertib at the same or a reduced dose level.

Experimental Protocols

The dose escalation and determination of the recommended phase 2 dose (RP2D) in the key
clinical trials for mCRC followed a standard 3+3 dose-escalation design.

Phase 1b Dose-Escalation Protocol (NCT03829410):
o Patient Cohorts: Patients were enrolled in cohorts of three.

e Dose Escalation: Onvansertib was administered at escalating doses of 12 mg/mz?, 15
mg/mz2, and 18 mg/m2 on days 1-5 and 15-19 of a 28-day cycle, in combination with FOLFIRI
and bevacizumab.[2]

e Dose-Limiting Toxicity (DLT) Assessment: DLTs were evaluated during the first cycle of
treatment.
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e Maximum Tolerated Dose (MTD) Determination: If no DLTs were observed in a cohort of
three patients, the dose was escalated for the next cohort. If one DLT was observed, the
cohort was expanded to six patients. The MTD was defined as the highest dose at which no
more than one out of six patients experienced a DLT.[2]

Visualizations
Onvansertib Mechanism of Action: PLK1 Inhibition

Onvansertib is a selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle
progression, particularly during mitosis.[4] Inhibition of PLK1 disrupts the formation of the
mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
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Caption: Onvansertib inhibits PLK1, leading to mitotic arrest and apoptosis.

Logical Workflow for Managing Adverse Events

This diagram outlines a general decision-making process for managing adverse events during
Onvansertib treatment based on the available clinical trial data.
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Adverse Event Management Workflow for Onvansertib

Patient on Onvansertib Treatment

Adverse Event (AE) Observed
Grade the AE (CTCAE)

Grade 1-2 AE Grade 3-4 AE

Continue Treatment with Monitoring Interrupt Onvansertib Dosing

Initiate Supportive Care Consider Modifying Concomitant Chemo
(e.g., G-CSF for neutropenia) (e.g., remove 5-FU bolus)

AE Resolves to <= Grade 1?

‘es, with caution

No (prolonged/unresolved)

Resume Onvansertib at a Reduced Dose
(Clinical Discretion)

Resume Onvansertib at Same Dose Consider Treatment Discontinuation

Click to download full resolution via product page

Caption: Decision workflow for managing adverse events with Onvansertib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Adjustments for Adverse Events]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609756#onvansertib-dose-adjustments-for-patients-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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